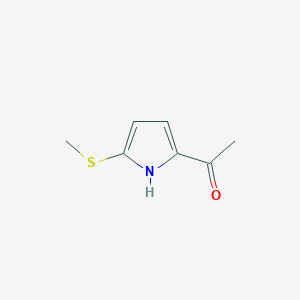

1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylsulfanyl-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(9)6-3-4-7(8-6)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDKAOKHLYUBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for 1 5 Methylthio 1h Pyrrol 2 Yl Ethanone and Analogs

Historical Development of Pyrrole (B145914) Synthesis Relevant to Substituted Acetylpyrroles

The pyrrole ring is a fundamental motif in a vast number of natural products and pharmaceuticals, driving the development of numerous synthetic methods for its construction.

Classical Approaches in Pyrrole Ring Formation

The foundational methods for pyrrole synthesis, developed in the late 19th century, remain cornerstones of heterocyclic chemistry. These classical routes typically involve the condensation of carbonyl compounds with amines.

Paal-Knorr Synthesis: First reported independently by Carl Paal and Ludwig Knorr in 1884, this method is one of the most straightforward routes to substituted pyrroles. wikipedia.orgyoutube.com It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions. wikipedia.orgalfa-chemistry.comuctm.edu The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu The versatility of this reaction allows for a wide range of substituents on the resulting pyrrole. wikipedia.org

Knorr Pyrrole Synthesis: Also developed by Ludwig Knorr, this synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an activated α-methylene group. pharmaguideline.comwikipedia.org A significant challenge is the tendency of α-amino-ketones to self-condense, necessitating their in situ preparation, often from the corresponding oxime. wikipedia.orgthermofisher.com The reaction is typically catalyzed by acid and proceeds through imine and enamine intermediates before cyclization and dehydration. wikipedia.org

Hantzsch Pyrrole Synthesis: Named after Arthur Hantzsch, this method provides substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. pharmaguideline.comwikipedia.orgquimicaorganica.org The mechanism involves the initial formation of an enamine from the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone, which is followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org

Table 1: Overview of Classical Pyrrole Syntheses

| Synthesis Name | Key Reactants | General Product |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Ammonia/Primary Amine | Substituted Pyrrole |

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | Substituted Pyrrole |

| Hantzsch Pyrrole Synthesis | β-Ketoester, Ammonia/Primary Amine, α-Haloketone | Substituted Pyrrole |

Emerging Methodologies in Pyrrole Scaffold Construction

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the pyrrole scaffold, often focusing on atom economy, catalytic processes, and the generation of molecular diversity.

Multicomponent Reactions (MCRs): MCRs are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. orientjchem.orgtetrahedron-green-chem.com This approach is highly valued for its efficiency, operational simplicity, and atom economy. orientjchem.org Several MCRs have been developed for the synthesis of highly functionalized pyrroles, often under green conditions, using catalysts like ammonium niobium oxalate or employing microwave activation. tetrahedron-green-chem.comacs.org

Van Leusen Pyrrole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon. nih.govorganic-chemistry.org The reaction involves the base-mediated [3+2] cycloaddition of TosMIC with an electron-deficient alkene (a Michael acceptor). nih.govresearchgate.net The process is operationally simple and accommodates a broad range of substrates, leading to various 3,4-disubstituted pyrroles. nih.govmdpi.com

Barton-Zard Synthesis: This reaction provides a route to pyrrole derivatives from the condensation of a nitroalkene with an α-isocyanide (or α-isocyanoacetate) under basic conditions. pharmaguideline.comwikipedia.orgallaboutchemistry.net The mechanism involves a Michael addition, followed by a 5-endo-dig cyclization, elimination of the nitro group, and final tautomerization to the aromatic pyrrole. wikipedia.orgsynarchive.com

Specific Synthetic Routes Towards 1-(5-(Methylthio)-1H-pyrrol-2-yl)ethanone

While numerous methods exist for general pyrrole synthesis, the construction of the specifically substituted this compound often relies on multi-step functionalization of a pre-formed pyrrole ring rather than direct, one-pot constructions.

Direct Synthetic Strategies for the Methylthioacetylpyrrole Scaffold

Direct synthetic strategies, such as multicomponent reactions specifically designed to yield the 2-acetyl-5-methylthio substitution pattern, are not prominently documented in the chemical literature. The synthesis of polysubstituted pyrroles typically favors sequential functionalization to control regiochemistry.

Multi-Step Approaches Involving Sequential Functionalization

A more practical and controllable approach to this compound involves the sequential introduction of the acetyl and methylthio groups onto the pyrrole ring. The high reactivity of pyrrole towards electrophilic aromatic substitution allows for its functionalization, though regioselectivity must be carefully managed. slideshare.netonlineorganicchemistrytutor.com

A plausible synthetic pathway is outlined below:

Step 1: Acylation of Pyrrole: The first step is the introduction of the acetyl group at the C2 position. Pyrrole undergoes electrophilic substitution preferentially at the 2- and 5-positions due to the superior resonance stabilization of the cationic intermediate (the sigma complex) compared to attack at the C3 or C4 positions. slideshare.netpearson.comyoutube.com A standard Friedel-Crafts acylation using acetic anhydride, often with a mild Lewis acid catalyst, can be employed to produce 2-acetylpyrrole (B92022). pearson.com Traditional Friedel-Crafts catalysts like AlCl₃ can lead to polymerization of pyrrole, so milder conditions are preferred. youtube.com

Step 2: Methylthiolation of 2-Acetylpyrrole: The second step involves the introduction of the methylthio group. The 2-acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic substitution. However, it directs incoming electrophiles primarily to the C4 and C5 positions. The C5 position is often favored. The methylthiolation can be achieved using a suitable electrophilic sulfur reagent. For instance, a reaction with dimethyl disulfide (DMDS) or using dimethyl sulfoxide (DMSO) as both solvent and methylthiolating agent under specific activating conditions could introduce the -SMe group at the C5 position. nih.gov

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Pyrrole, Acetic Anhydride | 1-(1H-pyrrol-2-yl)ethanone |

| 2 | Electrophilic Methylthiolation | 1-(1H-pyrrol-2-yl)ethanone, DMDS or DMSO | This compound |

Synthesis of Key Precursors and Intermediate Compounds

The success of the multi-step synthesis relies on the efficient preparation of the key starting materials and intermediates.

Pyrrole: Industrially, pyrrole is prepared by the reaction of furan with ammonia over solid acid catalysts like silica (SiO₂) or alumina (Al₂O₃). uctm.edupharmaguideline.com

1-(1H-pyrrol-2-yl)ethanone (2-Acetylpyrrole): This crucial intermediate is readily synthesized via the Friedel-Crafts acylation of pyrrole. A common laboratory procedure involves reacting pyrrole with acetic anhydride. pearson.com Due to the high reactivity of pyrrole, the reaction can often be performed under mild conditions, sometimes without a strong Lewis acid catalyst which can cause polymerization. youtube.com

Methylthiolating Agents: Dimethyl disulfide (CH₃SSCH₃) is a commercially available reagent. Dimethyl sulfoxide (DMSO) can also serve as a source for the methylthio group under specific conditions, often promoted by an activating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), providing a metal-free method for C-S bond formation. nih.gov

Preparation of 1H-Pyrrol-2-ylethanone and Its Derivatives

The synthesis of the 2-acetylpyrrole scaffold is a fundamental step. This can be achieved either by direct acylation of a pre-formed pyrrole ring or by constructing the pyrrole ring with the acetyl group already incorporated into one of the precursors.

Direct acylation of pyrrole is a common method. The reaction of pyrrole with acetic anhydride at elevated temperatures (200°C) yields 2-acetylpyrrole pharmaguideline.com. Another approach involves the use of pyrryl magnesium iodide, which reacts with acetyl chloride to form the desired product chemicalbook.comchemdad.com. While electrophilic substitution on the pyrrole ring typically occurs at the 2- and 5-positions, direct acylation can sometimes be challenging to control and may yield mixtures of products semanticscholar.orgorgsyn.org. For instance, acylation of 1-methylpyrrole can produce both 2-acetyl-1-methylpyrrole and the 3-acetyl isomer, with the latter usually forming in smaller amounts orgsyn.org.

Alternatively, the pyrrole ring itself can be constructed using classical methods that allow for the incorporation of the acetyl group. Key synthetic strategies include:

Paal-Knorr Synthesis : This highly versatile method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring pharmaguideline.comwikipedia.org. For the synthesis of a 2-acetylpyrrole derivative, a precursor containing the necessary keto-aldehyde or diketone functionality would be required. The reaction is typically catalyzed by an acid mdpi.com.

Knorr Pyrrole Synthesis : This approach involves the reaction of an α-amino ketone with a compound containing an activated methylene group, such as a β-ketoester wikipedia.org. This method is one of the most important for pyrrole synthesis lucp.net.

Hantzsch Synthesis : This method utilizes the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone to produce the substituted pyrrole pharmaguideline.comwikipedia.org.

Once the 2-acetylpyrrole core is obtained, it can be further modified. For example, alkylation at the nitrogen atom can be achieved by reacting 2-acetylpyrrole with an alkyl iodide in the presence of a base like potassium hydroxide and a phase-transfer catalyst such as 18-crown-6, yielding the corresponding 1-alkyl-2-acetylpyrrole derivative chemicalbook.comchemdad.comsigmaaldrich.com.

Table 1: Selected Synthetic Methods for 2-Acetylpyrrole and Derivatives

| Method | Reactants | Product | Reference |

|---|---|---|---|

| Direct Acylation | Pyrrole, Acetic Anhydride | 2-Acetylpyrrole | pharmaguideline.com |

| Grignard Reaction | Pyrryl magnesium iodide, Acetyl chloride | 2-Acetylpyrrole | chemicalbook.comchemdad.com |

| N-Alkylation | 2-Acetylpyrrole, Alkyl iodide, KOH/18-crown-6 | 1-Alkyl-2-acetylpyrrole | chemicalbook.comsigmaaldrich.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Substituted Pyrrole | wikipedia.orgmdpi.com |

Strategies for Introducing and Modifying the Methylthio Group

The introduction of a methylthio (-SMe) group onto the pyrrole ring can be accomplished at different stages of the synthesis. The group can be introduced onto the intact pyrrole ring, or a precursor already bearing the methylthio group can be used to construct the ring.

One effective strategy for introducing an alkylthio group to the α-position of pyrrole involves the reaction of 2-thiocyanatopyrrole with a Grignard reagent (e.g., MeMgBr) nih.gov. The 2-thiocyanatopyrrole precursor is prepared from pyrrole, ammonium thiocyanate, and iodine. This 2-alkylthio group serves not only as a functional handle but also as a directing group, activating the pyrrole ring and directing subsequent electrophilic substitution to the 5-position nih.gov. This is particularly useful for the synthesis of 2,5-disubstituted pyrroles like the target compound.

An alternative approach builds the pyrrole ring with the methylthio group already in place. The Paal-Knorr cyclization can be used on a saturated 1,4-diketone that contains a methylthio substituent. Such a diketone can be prepared by the selective reduction of a precursor like 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione nih.gov. This ensures the specific placement of the methylthio group in the final pyrrole product. A general method for synthesizing 2-methylthio-3-substituted pyrroles has also been developed using the cyclization of methylthio-amino-vinyl compounds derived from keten dithioacetals rsc.org.

Once introduced, the methylthio group can be modified. It can be removed entirely via hydrodesulfurization using Raney nickel, which is useful if the group is employed as a temporary protecting or directing group nih.govnih.gov. Additionally, the sulfur atom can be oxidized to form a methylsulfonyl (–SO₂Me) group, altering the electronic properties of the molecule nih.gov. Dimethylsulfoxide (DMSO) has also been noted as a potential methylthiomethylating reagent for certain heterocyclic systems acs.org.

Formation and Manipulation of the Ethanone (B97240) Side Chain

The ethanone (acetyl) side chain is typically introduced via Friedel-Crafts acylation, as described in section 2.3.1. Once in place, this functional group is amenable to a wide range of chemical transformations, allowing for the synthesis of diverse analogs.

The carbonyl group of the ethanone side chain can undergo reduction to form an alcohol. For instance, the hydrogenation of 2-acetylpyrrole using a transition metal catalyst can yield 1-(pyrrolidin-2-yl)ethanol google.com. This alcohol can then be used in further synthetic steps. Conversely, an alcohol side chain can be oxidized to form the corresponding acyl derivative. The oxidation of a 3-(1-hydroxyethyl)-1-methylpyrrole provides a route to 3-acetyl-1-methylpyrrole, which is difficult to obtain by direct acylation orgsyn.org.

The ethanone side chain is also a key site for carbon-carbon bond formation. The carbonyl carbon is electrophilic and can react with nucleophiles like Grignard reagents to extend the carbon chain stackexchange.com. Furthermore, the α-protons of the acetyl group are acidic and can be removed to form an enolate, which can then participate in various aldol-type and condensation reactions. The acetyl group can also be a participant in more complex cyclization and rearrangement reactions. For example, 2-acetylpyrroles can be used as starting materials in cycloaromatization reactions to construct polysubstituted indolizines sigmaaldrich.com.

Table 2: Examples of Ethanone Side Chain Manipulations on the Pyrrole Ring

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | Hydrogenation catalyst (e.g., Rh, Ru) | Secondary Alcohol | google.com |

| Oxidation | Oxidizing agent | Ketone (from alcohol) | orgsyn.org |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | stackexchange.com |

| Cycloaromatization | Various electrophiles | Polysubstituted Indolizine | sigmaaldrich.com |

| Oxidation to Pyrroline | Oppenauer oxidation | 2-Acetyl-1-pyrroline | google.com |

Mechanistic Studies of Reaction Pathways in Methylthioacetylpyrrole Synthesis

The synthesis of substituted pyrroles like this compound proceeds through reaction pathways with well-studied mechanisms. The Paal-Knorr synthesis, a key method for forming the pyrrole ring, is understood to initiate with the protonation of a carbonyl oxygen on the 1,4-dicarbonyl precursor by an acid catalyst mdpi.com. This is followed by a nucleophilic attack from the primary amine, leading to the formation of a hemiaminal intermediate. Subsequent dehydration and cyclization via attack of the nitrogen on the second carbonyl group, followed by a final dehydration step, yields the aromatic pyrrole ring mdpi.com.

For syntheses employing tosylmethyl isocyanide (TosMIC), such as the Van Leusen reaction, the mechanism involves the base-catalyzed formation of a carbanion from TosMIC nih.gov. This carbanion then acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate undergoes an intramolecular [3+2] cycloaddition, followed by the elimination of the tosyl group to afford the pyrrole wikipedia.orgnih.gov.

The introduction of the acetyl group via electrophilic acylation follows the standard mechanism for electrophilic aromatic substitution. The acetylium ion (CH₃CO⁺), generated from acetyl chloride or acetic anhydride, acts as the electrophile. It attacks the electron-rich pyrrole ring, preferentially at the C2 position, to form a resonance-stabilized cationic intermediate (a sigma complex). Deprotonation then restores the aromaticity of the ring, yielding the 2-acetylpyrrole product. The preference for substitution at the C2 position is due to the greater ability of the nitrogen atom to stabilize the positive charge in the transition state for attack at that position compared to the C3 position.

Application of Green Chemistry Principles in the Synthesis of Pyrrole-Based Compounds

The synthesis of pyrrole-based compounds has increasingly benefited from the application of green chemistry principles, aiming to create more environmentally benign and efficient processes semanticscholar.org. A major focus has been the reduction or elimination of hazardous organic solvents. Many modern pyrrole syntheses are performed in greener solvents like water or lactic acid, or under solvent-free conditions semanticscholar.orgacs.orgresearchgate.net. For example, a sustainable Paal-Knorr reaction has been developed using biosourced 3-hydroxy-2-pyrones and primary amines, which proceeds in high yields without any solvent at mild temperatures acs.org.

The use of advanced catalytic systems is another cornerstone of green pyrrole synthesis. This includes the use of heterogeneous catalysts, nanoparticles, and metal salts, which can often be recovered and reused, minimizing waste researchgate.netnih.gov. Earth-abundant metal catalysts, such as iron, are being employed in cascade reactions to produce pyrroles from simple starting materials like nitroarenes, using green reductants like formic acid or molecular hydrogen rsc.org.

Energy efficiency has been improved through the use of alternative energy sources. Microwave irradiation and ultrasound activation are used to increase reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating semanticscholar.orglucp.netresearchgate.net. Mechanochemical methods, such as high-speed ball milling, provide a solvent-free approach to pyrrole synthesis, sometimes using biosourced organic acids as catalysts lucp.netresearchgate.net. These techniques align with the principles of green chemistry by reducing energy consumption and waste generation researchgate.net.

Table 3: Green Chemistry Approaches in Pyrrole Synthesis

| Green Chemistry Principle | Application in Pyrrole Synthesis | Examples | References |

|---|---|---|---|

| Safer Solvents/Solvent-Free | Use of water, lactic acid; mechanochemical (ball milling) synthesis | Paal-Knorr reaction in water; N-substituted pyrroles via ball milling with citric acid | semanticscholar.orglucp.netacs.orgresearchgate.net |

| Catalysis | Use of reusable heterogeneous catalysts, nanocatalysts, earth-abundant metals | Cu@imine/Fe3O4 MNPs; Iron–Tetraphos catalyst for cascade reactions | lucp.netnih.govrsc.org |

| Energy Efficiency | Microwave (MW) and Ultrasound (US) assisted synthesis | Three-component reactions under ultrasonic irradiation | semanticscholar.orglucp.netresearchgate.net |

| Use of Renewable Feedstocks | Synthesis from biosourced starting materials | Pyrroles from biosourced 3-hydroxy-2-pyrones | acs.org |

| Atom Economy | Multi-component and cascade/domino reactions | One-pot synthesis of pyrroles from nitroarenes and dicarbonyls | rsc.org |

Derivatization and Structural Modification of 1 5 Methylthio 1h Pyrrol 2 Yl Ethanone

Functionalization and Substitution at the Pyrrole (B145914) Nitrogen (N-1) Position

The nitrogen atom of the pyrrole ring is a key site for functionalization, which can significantly alter the compound's electronic properties and steric profile. The acidic nature of the N-H proton allows for deprotonation by a suitable base, generating a nucleophilic pyrrolide anion that readily reacts with various electrophiles.

Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) introduces alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a base such as pyridine or triethylamine, yields N-acylpyrroles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonyl derivatives, which can serve as protecting groups or modify the electronic character of the pyrrole ring.

N-Arylation: More advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the nitrogen position.

These reactions are generally high-yielding and allow for the introduction of a wide array of substituents, thereby enabling fine-tuning of the molecule's properties.

Table 1: Examples of N-1 Position Functionalization

| Reagent/Condition | Product Name | Modification Type |

|---|---|---|

| Methyl Iodide (CH3I), NaH | 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone | N-Methylation |

| Benzyl Bromide (BnBr), K2CO3 | 1-(1-Benzyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone | N-Benzylation |

| Acetyl Chloride (AcCl), Pyridine | 1-(1-Acetyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone | N-Acetylation |

| Tosyl Chloride (TsCl), Et3N | 1-(1-Tosyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone | N-Tosylation |

Chemical Transformations and Modifications of the C-5 Methylthio Group

The methylthio (-SMe) group at the C-5 position is another key site for chemical manipulation. Its sulfur atom can exist in various oxidation states, and the entire group can be replaced through specific substitution reactions.

Key transformations include:

Oxidation: The sulfide can be selectively oxidized to a sulfoxide or a sulfone. Mild oxidizing agents like sodium periodate (NaIO4) or one equivalent of m-chloroperoxybenzoic acid (m-CPBA) typically yield the sulfoxide. Stronger conditions or excess oxidant (e.g., excess m-CPBA or hydrogen peroxide) lead to the formation of the corresponding sulfone. These modifications drastically alter the electronic influence of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

Desulfurization: Reductive desulfurization, often achieved through Raney nickel (Ra-Ni), can remove the methylthio group entirely, yielding the corresponding 5-unsubstituted pyrrole derivative, 1-(1H-pyrrol-2-yl)ethanone.

Table 2: Modifications of the C-5 Methylthio Group

| Reagent/Condition | Product Name | Transformation Type |

|---|---|---|

| m-CPBA (1 equiv.) | 1-(5-(Methylsulfinyl)-1H-pyrrol-2-yl)ethanone | Oxidation to Sulfoxide |

| m-CPBA (>2 equiv.) | 1-(5-(Methylsulfonyl)-1H-pyrrol-2-yl)ethanone | Oxidation to Sulfone |

| Raney Nickel (Ra-Ni) | 1-(1H-Pyrrol-2-yl)ethanone | Desulfurization |

Regioselective Substitutions on the Pyrrole Ring (C-3 and C-4 Positions)

The pyrrole ring is highly susceptible to electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents. The C-2 acetyl group is a deactivating, meta-directing group, while the C-5 methylthio group is an activating, ortho-para-directing group. In this case, the C-4 position is the most activated site for electrophilic attack, followed by the C-3 position.

Common regioselective substitutions include:

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, primarily at the C-4 position.

Nitration: Mild nitrating agents, such as acetyl nitrate, are used to install a nitro group, again favoring the C-4 position.

Acylation: Friedel-Crafts acylation can introduce another acyl group, typically at the C-4 position, under Lewis acid catalysis.

Vilsmeier-Haack Reaction: This reaction, using phosphorus oxychloride (POCl3) and dimethylformamide (DMF), introduces a formyl group (-CHO), which is a valuable synthetic handle, onto the C-4 position.

Table 3: Regioselective Substitutions on the Pyrrole Ring

| Reagent/Condition | Product Name | Substitution Type |

|---|---|---|

| N-Bromosuccinimide (NBS) | 1-(4-Bromo-5-(methylthio)-1H-pyrrol-2-yl)ethanone | C-4 Bromination |

| Acetyl Nitrate | 1-(5-(Methylthio)-4-nitro-1H-pyrrol-2-yl)ethanone | C-4 Nitration |

| POCl3, DMF | 1-(4-Formyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone | C-4 Formylation |

Structural Variations and Homologations of the Ethanone (B97240) Side Chain (C-2)

The ethanone (acetyl) group at the C-2 position is a versatile functional group that can undergo a wide range of classical ketone reactions.

These transformations allow for significant structural diversification:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert the ketone into an ester.

Carbon Chain Elongation: Reactions with Wittig reagents (phosphorus ylides) can convert the carbonyl group into a carbon-carbon double bond. Grignard reagents or other organometallics can add to the carbonyl, forming tertiary alcohols.

Condensation Reactions: The alpha-methyl protons are weakly acidic and can participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones.

Table 4: Transformations of the Ethanone Side Chain

| Reagent/Condition | Product Name | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH4) | 1-(5-(Methylthio)-1H-pyrrol-2-yl)ethanol | Reduction to Alcohol |

| m-CPBA | (5-(Methylthio)-1H-pyrrol-2-yl) acetate | Baeyer-Villiger Oxidation |

| Ph3P=CH2 (Wittig Reagent) | 2-Isopropenyl-5-(methylthio)-1H-pyrrole | Olefination |

| Benzaldehyde, NaOH | (E)-3-Phenyl-1-(5-(methylthio)-1H-pyrrol-2-yl)prop-2-en-1-one | Aldol Condensation |

Synthesis of Fused Pyrrole Systems Incorporating the Methylthioacetylpyrrole Moiety

The 1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the acetyl group and the adjacent C-3 position of the pyrrole ring. For example, condensation reactions with bifunctional reagents can lead to the formation of pyrrolo-fused heterocycles, which are prevalent in medicinal chemistry.

Examples of cyclization strategies include:

Fischer Indole Synthesis Analogue: While not a direct Fischer synthesis, related cyclizations can be envisioned.

Condensation with Hydrazines: Reaction of the acetyl group with hydrazine or substituted hydrazines, followed by cyclization, can lead to the formation of pyrrolopyridazines.

Paal-Knorr-type Cyclizations: If the C-3 position is first functionalized with a group containing a carbonyl or a precursor, intramolecular condensation can lead to fused systems. For instance, a C-3 substituent with a ketone functionality could cyclize with the N-1 position.

A common strategy involves reacting a 2-acetylpyrrole (B92022) with a three-carbon dielectrophile or its equivalent, leading to the formation of a fused six-membered ring.

Development of Polysubstituted Pyrrole Analogs with Methylthio Functionality

The synthesis of polysubstituted pyrroles is a significant area of research due to their presence in numerous biologically active compounds. urfu.ru By combining the derivatization strategies outlined in the previous sections, a diverse library of polysubstituted pyrrole analogs can be developed from this compound.

For instance, a synthetic sequence could involve:

N-Alkylation at the N-1 position to introduce a specific lipophilic or functional group.

Regioselective Halogenation at the C-4 position to install a handle for cross-coupling reactions.

Modification of the Ethanone Side Chain , such as reduction to an alcohol, to alter hydrogen bonding capabilities.

Oxidation of the Methylthio Group to a sulfone to create a strong electron-withdrawing substituent and a potential Michael acceptor.

This systematic combination of reactions allows for the methodical exploration of the chemical space around the core scaffold, facilitating the development of analogs with tailored electronic, steric, and physicochemical properties. The creation of such analogs is fundamental to fields like medicinal chemistry and materials science. urfu.ru

Spectroscopic Characterization and Structural Elucidation of 1 5 Methylthio 1h Pyrrol 2 Yl Ethanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone, both ¹H and ¹³C NMR, along with advanced techniques, are employed to assign every signal to a specific atom.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The expected spectrum for this compound would exhibit distinct signals corresponding to the N-H proton of the pyrrole (B145914) ring, the two aromatic protons on the pyrrole ring, and the protons of the methylthio and acetyl methyl groups.

The N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 9.0-10.0 ppm, due to its acidic nature and the electron-withdrawing effect of the acetyl group. The two protons on the pyrrole ring (H-3 and H-4) are expected to appear as doublets due to mutual coupling. Based on data from similar pyrrole derivatives, their chemical shifts would likely fall in the δ 6.0-7.5 ppm range. orgchemres.org The acetyl methyl protons (CH₃) would present as a sharp singlet further upfield, likely around δ 2.4 ppm. nih.gov The methylthio group (S-CH₃) protons are also expected to be a singlet, typically appearing in the region of δ 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 9.0 - 10.0 | Broad Singlet |

| Pyrrole-H (H-3/H-4) | 6.5 - 7.2 | Doublet |

| Pyrrole-H (H-3/H-4) | 6.1 - 6.4 | Doublet |

| COCH₃ | ~2.4 | Singlet |

| S-CH₃ | ~2.5 | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven unique carbon atoms.

The carbonyl carbon (C=O) of the acetyl group is the most deshielded and is expected to appear significantly downfield, likely above δ 185 ppm. nih.gov The carbons of the pyrrole ring are expected to resonate in the aromatic region, typically between δ 110 and 140 ppm. The C-2 and C-5 carbons, being attached to the acetyl and methylthio groups respectively, will have their chemical shifts influenced by these substituents. The C-2 carbon, attached to the electron-withdrawing acetyl group, would be further downfield compared to the other ring carbons. The carbon of the acetyl methyl group (COCH₃) is expected around δ 25-30 ppm, while the methylthio carbon (S-CH₃) would likely appear in the δ 15-20 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | >185 |

| Pyrrole C-2 | ~133 |

| Pyrrole C-5 | ~130 |

| Pyrrole C-3 / C-4 | 110 - 120 |

| Pyrrole C-3 / C-4 | 110 - 120 |

| COCH₃ | 25 - 30 |

| S-CH₃ | 15 - 20 |

To definitively assign the proton and carbon signals and confirm the structure, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent protons on the pyrrole ring (H-3 and H-4), showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the C-3/H-3 and C-4/H-4 pairs of the pyrrole ring, as well as the methyl carbons to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include cross-peaks between the acetyl methyl protons and the carbonyl carbon (C=O) as well as the C-2 of the pyrrole ring. Correlations between the N-H proton and the C-2 and C-5 carbons would also be anticipated, confirming the ring structure.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A prominent, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected in the region of 1640-1680 cm⁻¹. amazonaws.com The N-H stretching vibration of the pyrrole ring should appear as a broad band around 3200-3400 cm⁻¹. orgchemres.org C-H stretching vibrations from the aromatic pyrrole ring and the methyl groups would be observed around 2900-3100 cm⁻¹. The spectrum would also contain a "fingerprint region" with a complex pattern of bands below 1500 cm⁻¹, which includes C-N and C-C stretching and bending vibrations characteristic of the pyrrole ring structure.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Stretch (Ketone) | 1640 - 1680 | Strong, Sharp |

| C=C & C-N Ring Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₇H₉NOS), the molecular weight is approximately 155.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the loss of a methyl group (•CH₃) from the acetyl group, leading to a prominent peak at M-15. Another expected fragmentation would be the cleavage of the acetyl group (CH₃CO•), resulting in a fragment corresponding to the 5-(methylthio)-1H-pyrrol-2-yl cation. Further fragmentation of the pyrrole ring could also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| ~155 | [C₇H₉NOS]⁺ | Molecular Ion (M⁺) |

| ~140 | [M - CH₃]⁺ | Loss of a methyl radical |

| ~112 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrrole ring, being an aromatic system, and the conjugated acetyl group constitute the primary chromophore in this compound.

The spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated system. researchgate.net The presence of the methylthio group, a sulfur-containing auxochrome, may cause a slight red shift (bathochromic shift) of the absorption maximum to a longer wavelength compared to unsubstituted 2-acetylpyrrole (B92022). The specific λ(max) would depend on the solvent used due to solvatochromic effects. Typically, for such systems, absorption maxima are observed in the 250-350 nm range.

Other Spectroscopic Methods (e.g., Circular Dichroism Spectroscopy in Bio-Interaction Studies)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique used to study chiral molecules and their interactions. medwinpublishers.com While this compound itself is not chiral, CD spectroscopy becomes highly relevant when studying its interactions with chiral biological macromolecules, such as proteins or DNA. imrpress.com Such studies are crucial for understanding the mechanism of action of bioactive compounds.

When a small molecule ligand, like a derivative of this compound, binds to a protein, it can induce changes in the protein's secondary structure. nih.gov These conformational changes can be monitored by observing the CD spectrum in the far-UV region (typically 190-250 nm), which is sensitive to the protein's alpha-helix, beta-sheet, and random coil content. medwinpublishers.com For instance, a binding event might cause an increase in alpha-helical content, which would be reflected by a change in the characteristic negative bands at 222 nm and 208 nm.

Furthermore, even if the ligand is achiral, its binding within a chiral protein pocket can lead to an induced CD (ICD) spectrum. nih.gov This phenomenon occurs because the electronic transitions of the ligand are perturbed by the asymmetric environment of the binding site, making it behave as a chromophore with acquired chirality. nih.gov The wavelengths of the ICD spectrum are determined by the ligand's own absorption spectrum, while the intensity is governed by the strength and geometry of its interaction with the protein. nih.gov This makes ICD a valuable tool for directly probing the binding of ligands to their protein targets.

The data obtained from such experiments can be used to determine key binding parameters, such as the binding constant (Ka) and the number of binding sites. A hypothetical study on the interaction of a bioactive derivative of this compound with a target protein, Bovine Serum Albumin (BSA), could yield data as shown in the table below.

Table 1: Hypothetical Circular Dichroism Data for the Interaction of a this compound Derivative with Bovine Serum Albumin (BSA)

| Sample | Molar Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | α-Helix Content (%) |

|---|---|---|---|

| BSA (5 µM) | -30,500 | -29,800 | 58% |

| BSA (5 µM) + Derivative (10 µM) | -32,100 | -31,500 | 62% |

| BSA (5 µM) + Derivative (25 µM) | -34,200 | -33,800 | 67% |

| BSA (5 µM) + Derivative (50 µM) | -35,900 | -35,600 | 71% |

This interactive table illustrates the dose-dependent increase in α-helical content of BSA upon binding of a hypothetical derivative, indicating a conformational change induced by the interaction.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound and its derivatives. The choice of technique depends on the scale of the separation, the properties of the compound, and the required level of purity.

Column Chromatography For the initial purification of crude reaction mixtures, column chromatography is widely employed. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel or alumina. A solvent system (mobile phase) of appropriate polarity is used to elute the compounds from the column. For pyrrole derivatives, common mobile phases consist of mixtures of non-polar solvents like petroleum ether or hexane with a more polar solvent such as ethyl acetate. nih.gov The progress of the separation is monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) HPLC offers higher resolution and speed compared to conventional column chromatography and is a primary method for final purity assessment and analytical quantification. nih.gov For compounds like pyrrole derivatives, reverse-phase HPLC is often the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile or methanol and water.

Chiral Chromatography Should a derivative of this compound be chiral, its enantiomers would need to be separated to evaluate their individual biological activities, as stereochemistry is a key factor in drug action. nih.gov Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most common approach. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for resolving a wide range of racemic compounds, including heterocyclic structures. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. wvu.edu Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis and using less organic solvent than HPLC. nih.govjiangnan.edu.cn

The following table summarizes typical chromatographic conditions that could be applied for the analysis and purification of this compound and its derivatives.

Table 2: Exemplary Chromatographic Conditions for Pyrrole Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | Petroleum Ether : Ethyl Acetate (7:1) nih.gov | TLC with UV light | Crude Purification |

| Reverse-Phase HPLC | C18 Silica (5 µm) | Acetonitrile : Water (60:40) | UV-Vis (254 nm) | Purity Assessment |

| Chiral HPLC | Lux Cellulose-2 (Polysaccharide-based CSP) nih.gov | n-Hexane : Ethanol | UV-Vis / CD Detector | Enantiomeric Separation |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) CSP jiangnan.edu.cn | CO₂ : Methanol | UV-Vis | Enantiomeric Separation |

This interactive table provides an overview of various chromatographic methods and typical parameters used for the purification and analysis of pyrrole-containing compounds.

Computational Chemistry and Theoretical Investigations of 1 5 Methylthio 1h Pyrrol 2 Yl Ethanone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of 1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone, researchers could determine the most stable conformation, including bond lengths, bond angles, and dihedral angles. A hypothetical data table of optimized geometric parameters that would be generated from such a study is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | Data not available |

| C2-C3 | Data not available | |

| C3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-N1 | Data not available | |

| C5-S | Data not available | |

| S-C(methyl) | Data not available | |

| C2-C(acetyl) | Data not available | |

| C(acetyl)=O | Data not available | |

| Bond Angle (°) | C5-N1-C2 | Data not available |

| N1-C2-C3 | Data not available | |

| C2-C(acetyl)=O | Data not available | |

| Dihedral Angle (°) | C4-C5-S-C(methyl) | Data not available |

| N1-C2-C(acetyl)=O | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Furthermore, mapping the potential energy surface would reveal the energy barriers between different conformations and identify transition states, providing a deeper understanding of the molecule's flexibility and potential reaction pathways.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions. For this compound, NBO analysis would quantify the stability arising from interactions between filled and empty orbitals, offering insights into the intramolecular charge transfer and the nature of the chemical bonds.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.

Vibrational Spectra Simulations and Assignments

Theoretical vibrational (infrared and Raman) spectra can be simulated from the calculated harmonic frequencies. Each calculated vibrational mode can be assigned to specific motions of atoms or functional groups within the molecule, such as C-H stretches, C=O stretches, and ring vibrations. This allows for a detailed interpretation of experimental infrared and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time. An MD simulation of this compound would reveal its conformational flexibility and the dynamics of its functional groups. In a simulated solvent environment, MD could also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, which can influence the molecule's properties and reactivity.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

No specific computational SAR studies for this compound are present in the available literature. General computational SAR methodologies often involve the calculation of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and the subsequent development of mathematical models to correlate these descriptors with biological activity. pensoft.netresearchgate.net Such analyses for a series of analogues of this compound would be necessary to derive any meaningful SAR insights, but this research has not been published.

Theoretical Modeling of Reaction Mechanisms and Pathways

There is no information available in the scientific literature regarding the theoretical modeling of reaction mechanisms and pathways specifically involving this compound. This type of research would typically employ quantum chemical methods to investigate the thermodynamics and kinetics of potential reactions, map out reaction coordinates, and characterize transition states. While theoretical studies on the reaction mechanisms of other heterocyclic compounds exist, these findings cannot be directly extrapolated to this compound.

Advanced Applications and Emerging Research Frontiers for Pyrrole Based Compounds Containing Methylthio Moieties

Applications in Materials Science and Engineering

The inherent properties of the pyrrole (B145914) ring, particularly its aromaticity and electron-rich nature, make it a fundamental building block for novel materials. The introduction of a methylthio moiety is anticipated to further modulate these characteristics, influencing conductivity, and optical behavior.

Development of Conducting Polymer Systems

Polypyrrole (PPy) is a well-known conducting polymer valued for its high conductivity, stability, and ease of synthesis. youtube.comdu.ac.ir The electrical properties of PPy arise from its conjugated backbone of alternating single and double bonds, which facilitates the movement of electrons. du.ac.ir The conductivity of polypyrrole can be tuned by doping, a process that introduces charge carriers into the polymer chain. du.ac.irnih.gov

While direct studies on the polymerization of 1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone are not extensively documented, the presence of the methylthio group could significantly influence the properties of the resulting polymer. The sulfur atom in the methylthio group has lone pairs of electrons that could potentially enhance the electron density of the pyrrole ring, thereby affecting the polymer's conductivity and redox properties. The ethanone (B97240) group, being an electron-withdrawing group, might have a counteracting effect, offering a means to fine-tune the electronic band gap of the polymer. The copolymerization of such substituted pyrroles with other monomers, like thiophene, is another strategy to create materials with tailored properties for specific applications. researchgate.net

Table 1: Properties of Polypyrrole-Based Conducting Polymers

| Property | Description | Potential Influence of this compound |

|---|---|---|

| Conductivity | The ability to conduct electricity, arising from the delocalized π-electron system. | The methylthio group could enhance conductivity, while the ethanone group might modulate it. |

| Stability | Resistance to degradation under environmental factors like heat, light, and air. | The substituents may alter the polymer's stability, requiring further investigation. |

| Processability | The ease with which the polymer can be formed into desired shapes and films. | The solubility and melting characteristics of the monomer would influence the processability of the polymer. |

| Redox Properties | The ability to be reversibly oxidized and reduced, crucial for applications in batteries and sensors. | Both the methylthio and ethanone groups are redox-active and would likely impact the electrochemical behavior of the polymer. |

This table is generated based on the general properties of polypyrrole and the predicted influence of the specified substituents.

Exploration in Optoelectronic Devices and Advanced Luminogens

Pyrrole derivatives are increasingly being explored for their potential in optoelectronic devices and as advanced luminogens. nih.govnih.gov Certain pyrrole-based dyes have been shown to exhibit aggregation-enhanced emission, a phenomenon where the fluorescence intensity increases in the aggregated state, which is highly desirable for bio-imaging and sensor applications. nih.gov The introduction of aromatic carbonyl groups to pyrrole derivatives has also been demonstrated to enhance intersystem crossing, leading to materials with room temperature phosphorescence characteristics. nih.gov

The structure of this compound, containing both a pyrrole ring and a carbonyl group, suggests its potential as a building block for such advanced materials. The interplay between the electron-donating methylthio group and the electron-withdrawing ethanone group could lead to interesting photophysical properties, such as intramolecular charge transfer, which is often associated with strong fluorescence. Further research into the synthesis and characterization of polymers and molecular aggregates of this compound could reveal novel applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Occurrence and Role in Natural Product Chemistry and Biosynthetic Pathways

The pyrrole ring is a common structural motif in a vast array of natural products, including essential biomolecules like heme and chlorophyll, as well as numerous secondary metabolites with diverse biological activities. chemicalbook.comwikipedia.orgchim.it Many pyrrole-containing natural products have been isolated from marine organisms and often exhibit unique halogenation patterns. chim.itresearchgate.net

While this compound itself has not been reported as a natural product, the biosynthesis of pyrrole rings is a well-understood process, often starting from simple precursors like 5-aminolevulinic acid. nih.gov The introduction of a methylthio group onto a pyrrole ring in a biosynthetic pathway would likely involve an S-adenosylmethionine (SAM)-dependent methyltransferase. The sulfur atom could be derived from cysteine or methionine. The ethanone substituent could be formed through the acylation of the pyrrole ring, a common reaction in secondary metabolism. The study of biosynthetic pathways of structurally related natural products can provide insights into the potential natural occurrence and biological role of compounds like this compound.

Industrial Applications Beyond Direct Biological or Pharmaceutical Use

Pyrrole and its derivatives have found a range of industrial applications beyond the pharmaceutical sector. wikipedia.orgalgoreducation.com Polypyrrole, for instance, is used in antistatic coatings, electromagnetic shielding, and as a component in sensors and capacitors. algoreducation.com The intense color of some pyrrole derivatives has led to their use as pigments. wikipedia.org

The methylthio group in this compound introduces a sulfur-containing functional group, which could impart useful properties for industrial applications. Sulfur compounds are widely used in industry as, for example, vulcanizing agents in the rubber industry and as additives in lubricants. mdpi.com The reactivity of the thiol group (or its methyl ether derivative) could be exploited for cross-linking in polymers or for surface modification of materials. The pyrrole ethanone moiety could also contribute to the compound's utility as a precursor for the synthesis of dyes and pigments.

Contributions to Flavor Chemistry and Food Science (Context of Related Pyrrole Ethanones)

In the context of flavor chemistry, the related compound 2-acetylpyrrole (B92022) (1-(1H-pyrrol-2-yl)ethanone) is a well-known and important aroma compound. innospk.comglooshi.commade-in-china.com It is formed during the Maillard reaction and contributes to the desirable roasty, nutty, and bready aromas of many cooked and baked foods, including coffee, bread, and roasted nuts. glooshi.comhmdb.ca

The pyrrole ethanone structure is clearly a key contributor to this characteristic flavor profile. The presence of a methylthio group at the 5-position of the pyrrole ring in this compound would be expected to significantly modify its aroma. Sulfur-containing compounds are often potent odorants with low detection thresholds, and they can impart a wide range of aromas, from savory and meaty to alliaceous and sulfury. The combination of the nutty, bready notes of the 2-acetylpyrrole core with the potential savory or roasted notes from the methylthio group could result in a complex and interesting flavor profile. This makes this compound a compound of potential interest for the flavor and food industry.

Table 2: Flavor Profile of 2-Acetylpyrrole and Potential Influence of a Methylthio Group

| Compound | Reported Aroma Descriptors | Potential Aroma Contribution of Methylthio Group |

|---|---|---|

| 2-Acetylpyrrole | Nutty, bready, licorice-like, popcorn-like. innospk.comglooshi.comhmdb.ca | Savory, meaty, roasted, sulfury, alliaceous. |

This table compares the known flavor profile of a related compound and speculates on the impact of the methylthio substituent.

Q & A

Advanced Research Question

- ¹H/¹³C NMR : The methylthio group (-SMe) at position 5 deshields adjacent protons (δ ≈ 6.8–7.2 ppm for pyrrole-H) and shows a distinct ¹³C signal at ~15–20 ppm for the S-methyl carbon .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C7H9NOS) with <1 ppm error .

- X-ray Crystallography : Resolve steric effects of the methylthio group on pyrrole ring planarity (e.g., dihedral angles >5° indicate distortion) .

How does the methylthio group influence the compound’s bioactivity in antimicrobial assays?

Advanced Research Question

The methylthio (-SMe) group enhances lipophilicity, improving membrane permeability in Gram-positive bacteria (e.g., Staphylococcus aureus). SAR studies on pyrrole derivatives show that:

- Electron-withdrawing groups (e.g., -NO₂) at position 5 reduce activity, while -SMe maintains moderate MIC values (16–32 µg/mL) .

- Thioether oxidation to sulfoxide (-SOCH₃) can alter target binding, as shown in enzymatic inhibition assays against bacterial dihydrofolate reductase .

What computational methods are suitable for modeling the electronic effects of the methylthio substituent?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution. The -SMe group increases electron density at the pyrrole nitrogen, enhancing nucleophilic reactivity .

- Molecular Dynamics (MD) Simulations : Predict binding affinity to biological targets (e.g., HIV-1 integrase) by simulating ligand-protein interactions. The methylthio group may form hydrophobic contacts with residues like Leu-234 .

- QSAR Models : Correlate Hammett σp values of substituents with bioactivity data to guide derivatization .

How can conflicting data on solubility and stability be addressed in formulation studies?

Advanced Research Question

- Solubility : Use shake-flask method with HPLC quantification. Reported water solubility (~1.2 mg/mL) may vary due to pH-dependent tautomerism (enol vs. keto forms) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH). The methylthio group is prone to oxidation; stabilize with antioxidants (e.g., BHT) in solid formulations .

What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Question

- Directing Groups : The acetyl group at position 1 directs electrophiles (e.g., nitration) to position 4, while -SMe at position 5 favors position 3 due to steric hindrance .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., diacylation) by shortening reaction time (e.g., 10 min at 100°C vs. 6 hrs conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.